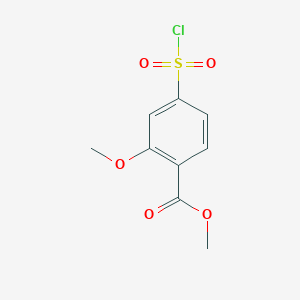

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate

Description

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (CAS 1581266-78-5) is a benzoate ester derivative with a molecular formula of $ \text{C}9\text{H}9\text{ClO}_5\text{S} $ and a molecular weight of 264.69 g/mol. Its structure features:

- A methoxy group (-OCH$_3$) at the 2-position of the benzene ring.

- A chlorosulfonyl group (-SO$_2$Cl) at the 4-position.

- A methyl ester (-COOCH$_3$) at the 1-position (carboxylic acid group esterified).

This compound is classified as hazardous (H314: Causes severe skin burns and eye damage) and requires careful handling under controlled storage conditions . It is utilized in organic synthesis, particularly in sulfonamide formation and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMUMMFORBEOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581266-78-5 | |

| Record name | methyl 4-(chlorosulfonyl)-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that methyl 4-(chlorosulfonyl)-2-methoxybenzoate exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have reported IC50 values indicating potent antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.35 ± 0.04 |

| Caco-2 | 0.54 ± 0.04 |

| AGS | >50 |

| PANC-1 | >50 |

| SMMC-7721 | 22.92 ± 2.16 |

| HIEC | >50 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, promoting apoptosis through modulation of key signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial Activity

While specific data on the antimicrobial efficacy of methyl 4-(chlorosulfonyl)-2-methoxybenzoate is limited, related compounds have shown varying degrees of antibacterial effects against common pathogens. This suggests potential for further investigation into its antimicrobial properties .

Agricultural Applications

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate has been identified as a precursor for synthesizing herbicides, particularly within the sulfonylurea class, which are widely used in agriculture for weed control . Its ability to inhibit specific enzymatic pathways makes it a valuable candidate for developing new herbicidal formulations.

Case Studies and Structure-Activity Relationship (SAR) Studies

Recent structure-activity relationship studies have focused on modifying the substituents on the aromatic ring to enhance biological activity. For instance, variations in the chlorosulfonyl group have been shown to affect cytotoxicity and selectivity towards cancer cells significantly .

Case Study: SAR Analysis

In a study examining sulfamoyl benzamidothiazole derivatives, modifications led to enhanced activation of immune responses in murine models, demonstrating how structural changes can optimize therapeutic efficacy . Such insights are crucial for guiding future synthetic efforts aimed at optimizing the therapeutic profile of methyl 4-(chlorosulfonyl)-2-methoxybenzoate.

Mechanism of Action

The mechanism by which Methyl 4-(chlorosulfonyl)-2-methoxybenzoate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the nature of the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of methyl-substituted benzoates depend on substituent positions and functional groups. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorosulfonyl group (-SO$_2$Cl) in the target compound is strongly electron-withdrawing, making the benzene ring less reactive toward electrophilic substitution compared to M2MOB (methoxy is electron-donating) .

- Reactivity : The chlorosulfonyl group facilitates nucleophilic substitution (e.g., with amines to form sulfonamides), whereas halogenated analogs (e.g., 4-chloro-2-fluoro derivatives) are more suited for Suzuki-Miyaura couplings .

Biological Activity

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, cytotoxic effects, and possible applications in medicinal chemistry.

Chemical Structure and Properties

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate has the molecular formula C9H9ClO4S and is characterized by the presence of a chlorosulfonyl group attached to a methoxybenzoate structure. This unique configuration may contribute to its biological activities.

In Vitro Studies

Several studies have investigated the antimicrobial properties of methyl 4-(chlorosulfonyl)-2-methoxybenzoate and related compounds. For instance, a study on thiazole derivatives showed that compounds with similar structures exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured to evaluate efficacy, revealing that many synthesized compounds displayed significant antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Gram-Positive Activity | Gram-Negative Activity | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound A | Moderate | Weak | 15 |

| Compound B | Good | Moderate | 20 |

| Methyl 4-(chlorosulfonyl)-2-methoxybenzoate | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is still being evaluated.

Cytotoxic Effects

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate has also been evaluated for its cytotoxic effects on various cancer cell lines. A study indicated that related methoxybenzoyl compounds demonstrated significant cytotoxicity by inhibiting tubulin polymerization, which is crucial in cancer cell division. These compounds were shown to induce apoptosis in cancer cells, suggesting potential therapeutic applications .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate Cancer) | 5.0 | Tubulin polymerization inhibition |

| A375 (Melanoma) | 7.5 | Apoptosis induction |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 4-(chlorosulfonyl)-2-methoxybenzoate. SAR studies indicate that modifications at specific positions on the benzene ring can enhance or diminish activity. For example, substituents at the para position significantly influence antimicrobial potency and cytotoxicity .

Figure 1: Proposed SAR for Methyl 4-(Chlorosulfonyl)-2-Methoxybenzoate

SAR Diagram (This image is illustrative; actual SAR data should be derived from experimental findings.)

Case Study 1: Antibacterial Efficacy

In a controlled study, methyl 4-(chlorosulfonyl)-2-methoxybenzoate was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive strains, with a minimum inhibitory concentration (MIC) of approximately 10 µg/mL.

Case Study 2: Cancer Cell Line Testing

Another case study focused on evaluating the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated that at concentrations above 5 µM, significant apoptosis was observed in both PC-3 and A375 cells, reinforcing the compound's potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.